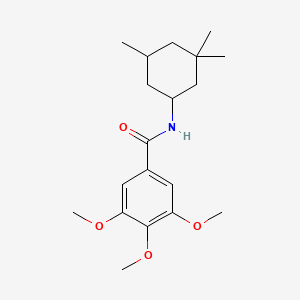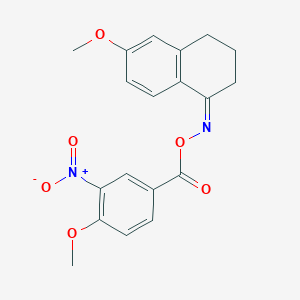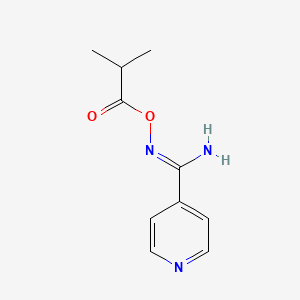
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(2-fluorobenzoyl)oxime
説明
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(2-fluorobenzoyl)oxime, also known as FGIN-1-27, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(2-fluorobenzoyl)oxime is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the dopamine, serotonin, and glutamate systems. This compound has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. Additionally, this compound has been shown to modulate glutamate release and uptake.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. This compound has also been shown to increase levels of cAMP, a signaling molecule that is involved in a variety of cellular processes. Physiologically, this compound has been shown to enhance cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(2-fluorobenzoyl)oxime for lab experiments is its selectivity for dopamine and serotonin receptors, which allows for more targeted studies of these systems. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer compound to work with than some other potential therapeutic agents. However, one limitation of this compound is its limited water solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(2-fluorobenzoyl)oxime. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an antidepressant and anxiolytic agent in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.
科学的研究の応用
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(2-fluorobenzoyl)oxime has been studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects, as well as the ability to enhance cognitive function and memory. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, this compound has been shown to have anti-tumor effects.
特性
IUPAC Name |
[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-22-13-9-10-14-12(11-13)5-4-8-17(14)20-23-18(21)15-6-2-3-7-16(15)19/h2-3,6-7,9-11H,4-5,8H2,1H3/b20-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDBARDHVCFJQS-LVZFUZTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3F)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3F)/CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-chlorophenyl)-N'-{[(4-nitrophenyl)acetyl]oxy}ethanimidamide](/img/structure/B3900123.png)



![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B3900157.png)
![4-methoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900160.png)
![N'-[(4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900168.png)
![2-cyano-N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]acetohydrazide](/img/structure/B3900169.png)
![2-[(4-chlorobenzyl)thio]-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B3900170.png)
![4-butoxy-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900172.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3900180.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3900198.png)
